1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea
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Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with ethyl isothiocyanate to form the thiourea derivative. This reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the nitro group can produce amines .
Scientific Research Applications
1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
- 1-Ethyl-3-(4-fluorophenyl)thiourea
- 3,4-Dimethoxyphenethylamine
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S/c1-4-25-23(32)26(12-11-15-5-10-19(30-2)20(13-15)31-3)18-14-21(28)27(22(18)29)17-8-6-16(24)7-9-17/h5-10,13,18H,4,11-12,14H2,1-3H3,(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSODBVCJBYGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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